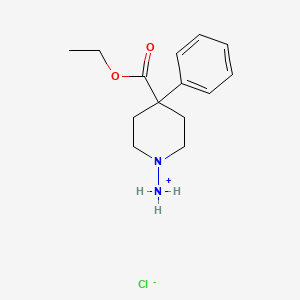

1-Amino-4-phenylisonipecotic acid ethyl ester hydrochloride

Description

1-Amino-4-phenylisonipecotic acid ethyl ester hydrochloride is a piperidine-derived compound featuring an amino group at the 1-position, a phenyl substituent at the 4-position, and an ethyl ester moiety. The hydrochloride salt enhances its solubility and stability, making it relevant in pharmaceutical and synthetic chemistry.

Properties

CAS No. |

2048-53-5 |

|---|---|

Molecular Formula |

C14H21ClN2O2 |

Molecular Weight |

284.78 g/mol |

IUPAC Name |

(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)azanium;chloride |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-2-18-13(17)14(8-10-16(15)11-9-14)12-6-4-3-5-7-12;/h3-7H,2,8-11,15H2,1H3;1H |

InChI Key |

BMDYBOIAHVHUEK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)[NH3+])C2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Esterification Method Using Chlorotrimethylsilane

A widely recognized and efficient method for preparing amino acid alkyl ester hydrochlorides, including ethyl esters, involves the use of chlorotrimethylsilane (TMSCl) as both a catalyst and a water-binding agent. This method is applicable to amino acids with ester alkyl chains shorter than six carbons, which includes ethyl esters.

- Reagents: Amino acid (e.g., 1-amino-4-phenylisonipecotic acid), anhydrous ethanol (ethyl alcohol), chlorotrimethylsilane.

- Molar Ratios: Chlorotrimethylsilane is used in a molar ratio of 2:1 to 6:1 relative to the amino acid; ethanol is used in large excess, typically 7.7 to 51.6 moles per mole of amino acid.

- Reaction Conditions: Esterification is carried out at temperatures ranging from 25°C to 70°C for a duration between 4 hours and 168 hours (1 day to 7 days).

- Mechanism: TMSCl activates the carboxyl group of the amino acid, facilitating ester bond formation with ethanol while binding water generated during the reaction, driving the equilibrium toward ester formation.

- Post-Reaction Processing: After completion, volatile components such as excess ethanol, unreacted TMSCl, and byproducts like alkyl trimethylsilyl ethers are removed by distillation under reduced pressure at 60°C to 90°C.

- Purification: The crude ester hydrochloride is washed with a first solvent (e.g., diethyl ether) to remove residual chlorotrimethylsilane and byproducts. It is then dissolved in a second solvent (e.g., chloroform), filtered under reduced pressure to remove unreacted amino acid or non-esterified hydrochloride salts, and the solvent is distilled off under reduced pressure.

- Drying: The residue is dried at 60°C under vacuum for 12 to 48 hours to yield pure amino acid ethyl ester hydrochloride.

Example Data from Similar Amino Acid Esters:

| Amino Acid | Alcohol | TMSCl Molar Ratio | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) | Specific Rotation [α]D20 (c, solvent) |

|---|---|---|---|---|---|---|---|

| L-Alanine | Methanol | 2:1 | 25 | 24 | 89 | 106.8 | +14.476 (1% in EtOH) |

| L-Alanine | Propanol | 2:1 | 25 | 168 | 26 | 100.6 | +14.476 (1% in EtOH) |

| L-Valine | Ethanol | ~2:1 | 60 | 4 | 42 | 105.6 | +14.057 (1% in EtOH) |

(Data adapted from patent PL238790B1 for amino acid ester hydrochlorides; similar conditions are applicable for 1-amino-4-phenylisonipecotic acid ethyl ester hydrochloride).

Alternative Esterification Using Hydrogen Chloride Gas or Aqueous Hydrochloric Acid

Another classical approach involves bubbling gaseous hydrogen chloride through a mixture of the amino acid and ethanol at low temperatures (0–5°C), or reacting the amino acid with aqueous hydrochloric acid and alcohol under reflux or room temperature conditions.

- Hydrogen Chloride Gas Method: Gaseous HCl is passed through a cooled suspension of the amino acid in ethanol, promoting esterification and formation of the hydrochloride salt.

- Aqueous HCl and Alcohol: Using 36% aqueous HCl with alcohol and additives like 2,2-dimethoxypropane can also yield amino acid ester hydrochlorides, typically requiring reflux conditions for several hours followed by standing at room temperature.

This method is less favored for large-scale or sensitive substrates due to handling difficulties of gaseous HCl and potential side reactions.

Notes on Specific Preparation of this compound

While direct literature on this exact compound is limited, the preparation principles follow the general amino acid ethyl ester hydrochloride synthesis outlined above. The phenyl group on the isonipecotic acid ring is chemically inert under these esterification conditions, allowing selective ester formation at the carboxyl group.

Summary Table of Preparation Parameters for Amino Acid Ethyl Ester Hydrochlorides

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Amino Acid to TMSCl ratio | 1:2 to 1:6 | Excess TMSCl ensures effective esterification |

| Alcohol (Ethanol) amount | 7.7 to 51.6 moles per mole amino acid | Large excess drives equilibrium |

| Temperature | 25°C to 70°C | Lower temps require longer reaction times |

| Reaction time | 4 to 168 hours | Dependent on temperature and substrate |

| Distillation temperature | 60°C to 90°C (reduced pressure) | Removes volatiles and byproducts |

| Drying temperature | 60°C (vacuum) | Removes residual solvents |

| Purification solvents | Diethyl ether, chloroform | For washing and filtration |

| Typical yields | 40% to 90% | Varies by amino acid and conditions |

Analytical and Quality Considerations

- Purity: Achieved by filtration and washing steps to remove unreacted starting materials and chlorinated byproducts.

- Physical Properties: Melting point and optical rotation are used to confirm identity and stereochemical integrity.

- Drying: Extended vacuum drying ensures removal of residual solvents, critical for pharmaceutical applications.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Under reflux with concentrated HCl in ethanol, the ethyl ester undergoes hydrolysis to yield 1-amino-4-phenylisonipecotic acid hydrochloride. This mirrors protocols for amino acid ester hydrolysis .

Reaction Conditions :

-

Solvent : Ethanol or aqueous HCl

-

Temperature : 60–80°C

-

Time : 1–3 hours

Product :

(carboxylic acid hydrochloride) .

Base-Catalyzed Saponification

In NaOH/water, the ester converts to the sodium carboxylate, which is acidified to the free carboxylic acid.

Reaction Conditions :

-

Base : 1M NaOH

-

Workup : HCl neutralization

Acylation

The primary amine reacts with acetyl chloride or acetic anhydride to form the corresponding acetamide.

Reaction Conditions :

-

Reagent : Acetic anhydride (1.2 equivalents)

-

Base : Pyridine or triethylamine

-

Solvent : Dichloromethane, 0°C to room temperature.

Product :

(N-acetyl derivative).

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) in ethanol yields imines.

Reaction Conditions :

-

Catalyst : Anhydrous MgSO₄

-

Temperature : Reflux

Piperidine Ring Modifications

While the piperidine ring is saturated, catalytic hydrogenation (Pd/C, H₂) may reduce substituents. For example:

-

Phenyl Group Reduction : Not typically observed under mild conditions but possible at high pressures (100+ bar) .

Reaction Conditions :

Freebase Generation

Treatment with aqueous NaOH liberates the free amine, which can be extracted into organic solvents.

Reaction Conditions :

-

Base : 1M NaOH

-

Extraction Solvent : Ethyl acetate

Transesterification

Methanol or other alcohols displace the ethyl group under acidic conditions.

Reaction Conditions :

Mechanistic Considerations

-

Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with protonation enhancing electrophilicity.

-

Acylation : The amine attacks the electrophilic carbonyl carbon of acetylating agents.

-

Schiff Base Formation : Condensation involves imine linkage formation, driven by dehydration.

Scientific Research Applications

1-Amino-4-phenylisonipecotic acid ethyl ester hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-amino-4-phenylisonipecotic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzyl 4-Aminopiperidine-1-carboxylate Hydrochloride

4-Piperidineacetic Acid Ethyl Ester Hydrochloride

- Structure : Piperidine ring with an acetic acid ethyl ester substituent.

- Molecular Formula: C₉H₁₈ClNO₂ (MW: 207.70 g/mol).

- Key Features : The acetic acid side chain introduces additional polarity, affecting solubility and binding interactions.

- Applications : Intermediate in synthesizing neuroactive compounds or antispasmodics .

Ethyl 1-(Cyano(phenyl)methyl)piperidine-4-carboxylate Hydrochloride

- Structure: Contains a cyano-phenylmethyl group at the 1-position.

- Molecular Formula : C₁₇H₂₂ClN₃O₂ (inferred from ).

- Key Features: The cyano group enhances electrophilicity, enabling nucleophilic addition reactions.

- Applications: Potential use in CNS-targeting drug candidates due to piperidine-cyano synergy .

1-Acetyl-4-aminopiperidine Hydrochloride

(R)-2-Amino-4,4,4-trifluoro-butyric Acid Ethyl Ester Hydrochloride

- Structure: Trifluorobutanoate ester with an amino group.

- Molecular Formula: C₆H₁₁ClF₃NO₂ (MW: 221.6 g/mol).

- Key Features : The trifluoro group imparts high electronegativity and metabolic resistance.

- Applications : Fluorinated analogs in protease inhibitors or imaging agents .

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 1-Amino-4-phenylisonipecotic acid ethyl ester HCl | Not explicitly provided | — | Ethyl ester, phenyl, amino | Pharmaceutical intermediates |

| Benzyl 4-aminopiperidine-1-carboxylate HCl | C₁₃H₁₇ClN₂O₂ | ~292.74 | Benzyl ester | Peptide mimetics, kinase inhibitors |

| 4-Piperidineacetic acid ethyl ester HCl | C₉H₁₈ClNO₂ | 207.70 | Acetic acid ethyl ester | Neuroactive compounds |

| Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate HCl | C₁₇H₂₂ClN₃O₂ | ~348.83 | Cyano-phenylmethyl | CNS drug candidates |

| 1-Acetyl-4-aminopiperidine HCl | C₇H₁₅ClN₂O | 178.66 | Acetyl group | Acetylcholinesterase inhibitors |

| (R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester HCl | C₆H₁₁ClF₃NO₂ | 221.6 | Trifluoro group | Protease inhibitors, imaging agents |

Research Findings and Trends

- Ester Hydrolysis: Ethyl ester hydrochlorides (e.g., creatine ethyl ester HCl) dissociate rapidly at physiological pH, releasing ethanol and the parent acid, a property leveraged in prodrug design .

- Substituent Effects : Benzyl esters enhance lipophilicity for blood-brain barrier penetration, while trifluoro groups improve metabolic stability .

- Synthetic Utility: Piperidine-based esters serve as versatile intermediates; cyano and acetyl modifications expand reactivity profiles for targeted drug discovery .

Biological Activity

1-Amino-4-phenylisonipecotic acid ethyl ester hydrochloride (also referred to as 1-Amino-4-phenylpiperidine-4-carboxylate) is a chemical compound with the molecular formula and a molecular weight of approximately 270.79 g/mol. This compound is a derivative of isonipecotic acid, characterized by the presence of an amino group and a phenyl group attached to the piperidine backbone, which enhances its solubility and potential biological activity.

Neuropharmacological Properties

Research indicates that this compound exhibits significant neuropharmacological properties, particularly in relation to pain modulation and potential analgesic effects. Its structural similarity to known analgesics suggests interactions with opioid receptors, which are critical in pain management. Preliminary studies have shown that this compound may influence neurotransmitter systems, particularly those involved in pain pathways, indicating its potential as a therapeutic agent for conditions such as chronic pain and neuropathic disorders .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that it may modulate the release of neurotransmitters and alter receptor activity within the central nervous system. The compound's ability to interact with opioid receptors suggests it may mimic or enhance the effects of endogenous opioids, leading to analgesic outcomes .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Meperidine | Piperidine derivative | Widely used as an analgesic; rapid onset of action |

| (S)-(+)-2-Amino-4-phenylbutyric acid ethyl ester | Contains a butyric acid chain | Exhibits neuroprotective effects |

| Isonipecotic Acid | Core structure without additional groups | Serves as a precursor for various derivatives |

These comparisons highlight how specific structural features influence biological activities and therapeutic applications .

Analgesic Effects

A study evaluating the analgesic properties of various piperidine derivatives found that this compound exhibited comparable effects to established analgesics. The research involved behavioral assays in animal models, demonstrating significant reductions in pain response following administration of the compound.

Neurotransmitter Modulation

Further investigations into the compound's effect on neurotransmitter systems revealed that it may enhance the release of serotonin and dopamine while inhibiting norepinephrine reuptake. This profile suggests potential applications in treating mood disorders alongside its analgesic properties .

Q & A

Q. What protocols ensure reproducibility in handling hygroscopic hydrochloride salts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.